molecular formula C22H25FN6O3 B2487969 3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-73-6

3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2487969
CAS RN: 919040-73-6
M. Wt: 440.479
InChI Key: LVVHNFUMBYNUIS-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.479. The purity is usually 95%.
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Scientific Research Applications

Dual-Target Directed Ligands for Neurodegenerative Diseases

Research demonstrates that derivatives of the imidazo[2,1-f]purine scaffold, including compounds with structural similarities to "3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," act as dual-target directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B). Such molecules have shown promise for providing symptomatic relief as well as potentially offering disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. The systematic modification of the tricyclic structures based on a xanthine core by enlargement of the third heterocyclic ring or attachment of various substituted benzyl moieties has led to the development of potent dual-acting ligands displaying high selectivity versus related targets (Załuski et al., 2019).

Antidepressant and Anxiolytic Potential

Compounds with the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These studies have identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, displaying potential as antidepressant and/or anxiolytic agents. Preliminary pharmacological in vivo studies suggest these derivatives may behave as potential antidepressants, with some compounds showing greater potency than reference drugs (Zagórska et al., 2016).

Synthesis and Structural Studies

The synthesis and structural elucidation of related compounds, demonstrating the versatility and potential of the imidazo[2,1-f]purine scaffold in medicinal chemistry, are also noteworthy. These studies contribute to understanding the structural basis of the biological activity of these compounds and facilitate the design of new derivatives with improved pharmacological profiles (Banu et al., 2013).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-15-13-28-18-19(24-21(28)27(15)8-7-26-9-11-32-12-10-26)25(2)22(31)29(20(18)30)14-16-3-5-17(23)6-4-16/h3-6,13H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVHNFUMBYNUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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